2-Methyl-5,5-diphenyl-1,3-dioxane
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Overview
Description
2-Methyl-5,5-diphenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic acetals with a six-membered ring structure containing two oxygen atoms. This compound is characterized by the presence of a methyl group and two phenyl groups attached to the dioxane ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5,5-diphenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of benzophenone with 2-methylpropane-1,3-diol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,5-diphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorine (Cl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Benzophenone and other carbonyl derivatives.
Reduction: Alcohols and other reduced forms of the dioxane ring.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-Methyl-5,5-diphenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-5,5-diphenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity. The phenyl groups contribute to the compound’s stability and ability to undergo electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Methyl-2,2-diphenyl-1,3-dioxane
- 2-Ethyl-5,5-dimethyl-1,3-dioxane
Uniqueness
2-Methyl-5,5-diphenyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
54957-99-2 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-methyl-5,5-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C17H18O2/c1-14-18-12-17(13-19-14,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
OFOQGSCQDFWXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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